molecular formula C12H13N3O2 B11875186 N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B11875186
M. Wt: 231.25 g/mol
InChI Key: XMWAATDTFDAZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound belonging to the class of quinoxalin-2-ones. These compounds are known for their bicyclic structure, which includes a benzene-fused ketopiperazine with a carbonyl group at position 2. This compound has garnered interest due to its potential therapeutic properties, particularly in antiviral and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can be achieved through various synthetic routes. One common method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This reaction typically occurs under mild Ullmann-type, ligand-free amination conditions, yielding moderate to good results . Another approach involves the stereoselective substitution of enantiopure α-bromophenylacetates with o-phenyldiamines, resulting in high yields and excellent enantiomeric excess .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent couplings, Michael addition/cyclization cascades, and photochemical reduction. These methods are designed to produce the compound in large quantities while maintaining high purity and enantiomeric excess .

Scientific Research Applications

N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral and anti-inflammatory properties . In medicine, it is being investigated as a potential therapeutic agent for various diseases, including cancer . In industry, it is used in the production of pharmaceuticals and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease processes, leading to its therapeutic effects. For example, it has been shown to increase caspase 3 activity, which promotes programmed cell death in cancer cells .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-methyl-3-(3-oxo-4H-quinoxalin-2-yl)propanamide

InChI

InChI=1S/C12H13N3O2/c1-13-11(16)7-6-10-12(17)15-9-5-3-2-4-8(9)14-10/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17)

InChI Key

XMWAATDTFDAZQC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=NC2=CC=CC=C2NC1=O

Origin of Product

United States

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